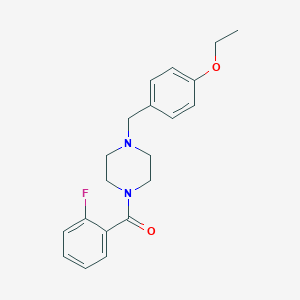
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic and stimulant effects, and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature and metabolism. 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been used in laboratory experiments to study its effects on the brain and nervous system. One advantage of using 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in these experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is a psychoactive drug, meaning that its effects on the brain may not be entirely representative of natural physiological processes.
Zukünftige Richtungen
There are several potential future directions for research on 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the drug's effects on the immune system, and whether it may have potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the drug's mechanism of action and its effects on the brain and nervous system.
Synthesemethoden
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzoyl chloride and 2,4,5-trimethoxybenzyl chloride. The resulting compound is then purified using chromatography techniques to obtain 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in its pure form.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has anti-anxiety and anti-depressant properties, and may be useful in the treatment of certain mental health disorders such as depression and anxiety.
Eigenschaften
Produktname |
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C21H26N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
phenyl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-14-20(27-3)19(26-2)13-17(18)15-22-9-11-23(12-10-22)21(24)16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI-Schlüssel |
KCEYKNZEZHBUFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

![(3-Chlorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248444.png)






![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
